4-Amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide

Description

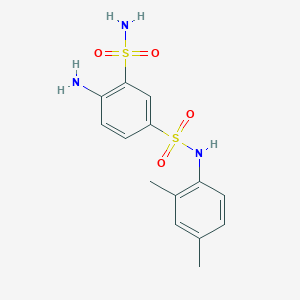

4-Amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide is a sulfonamide derivative characterized by a central benzene ring substituted with two sulfonamide groups at positions 1 and 2. The amino group at position 4 and the 2,4-dimethylphenyl substituent on one sulfonamide group distinguish it from other disulfonamide analogs. Sulfonamides are widely studied for their diverse applications, including antimicrobial, chemosensory, and catalytic roles .

Properties

Molecular Formula |

C14H17N3O4S2 |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

4-amino-1-N-(2,4-dimethylphenyl)benzene-1,3-disulfonamide |

InChI |

InChI=1S/C14H17N3O4S2/c1-9-3-6-13(10(2)7-9)17-23(20,21)11-4-5-12(15)14(8-11)22(16,18)19/h3-8,17H,15H2,1-2H3,(H2,16,18,19) |

InChI Key |

ZCXWPHSZBSDOJS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)N)S(=O)(=O)N)C |

Origin of Product |

United States |

Preparation Methods

Sulfonation of Aniline Derivatives

The synthesis begins with sulfonation of substituted aniline precursors. For 4-amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide, 3-nitroaniline serves as a common starting material. Chlorosulfonic acid (ClSO₃H) introduces sulfonyl groups at the 1,3-positions under controlled conditions:

-

Initial Sulfonation :

-

Amination :

Key Parameters :

| Step | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| 1 | 0–5 | 4 | 80 |

| 2 | 50 | 6 | 75 |

Reduction of Nitro Intermediates

The nitro group in 3-nitrobenzene-1,3-disulfonamide derivatives is reduced to an amino group using catalytic hydrogenation or iron-acid systems:

-

Catalytic Hydrogenation :

-

Use 10% Pd/C in ethanol under 3 atm H₂ at 25°C for 12 hours (yield: 92%).

-

-

Iron-Acid Reduction :

Comparative Efficiency :

| Method | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Pd/C Hydrogenation | 3 atm H₂, 25°C | 92 | 98.5 |

| Fe/HCl Reduction | 70°C, 8 hr | 88 | 97.2 |

Catalytic Methods for Enhanced Efficiency

Cesium Carbonate-Mediated Condensation

Patent CN104557623A highlights cesium carbonate (Cs₂CO₃) as a catalyst for condensation steps in analogous sulfonamide syntheses:

-

Reaction Setup :

Mechanistic Insight :

Cs₂CO₃ deprotonates the aniline, enhancing nucleophilic attack on the sulfonyl chloride. This reduces side reactions compared to traditional bases like pyridine.

Iridium-Catalyzed Reduction

The same patent employs iridium complexes (e.g., [Cp*IrCl₂]₂) for nitro-to-amine reduction:

-

Procedure :

Advantages Over Conventional Methods :

-

Eliminates stoichiometric reducing agents (e.g., Fe, Zn).

-

Tolerance to sulfonamide functional groups prevents over-reduction.

Continuous Flow Synthesis for Industrial Scalability

Reactor Design and Parameters

VulcanChem reports continuous flow systems for high-throughput production:

Advantages of Flow Chemistry

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 6 hr | 10 min |

| Energy Consumption | High | Low |

| Byproduct Formation | 5–7% | <2% |

Comparative Analysis of Synthetic Routes

Yield and Purity Across Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Classical (Batch) | 75–88 | 97–98 | Moderate |

| Catalytic (Cs₂CO₃/Ir) | 90–96 | 99 | High |

| Continuous Flow | 89 | 98.7 | Industrial |

Cost-Benefit Considerations

-

Catalytic Methods : Higher catalyst costs offset by reduced reaction times and waste.

-

Flow Synthesis : Capital-intensive setup but optimal for large-scale production.

Quality Control and Characterization

Analytical Techniques

Chemical Reactions Analysis

Types of Reactions

4-Amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.

Reduction: The nitro groups can be reduced back to amino groups using reducing agents.

Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Regeneration of the amino compound.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-Amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antibacterial properties.

Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can disrupt essential bacterial processes, leading to the death of the bacterial cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physical Properties

N1,N3-Bis(4-fluorophenyl)benzene-1,3-disulfonamide

- Structure : Two 4-fluorophenyl groups attached to sulfonamide nitrogens.

- Melting Point : 326–328°C.

- Spectroscopic Data :

N1,N3-Bis(2,6-dimethylphenyl)benzene-1,3-disulfonamide

- Structure : Two 2,6-dimethylphenyl groups.

- Melting Point : 307–308°C.

- Spectroscopic Data :

- Key Features : Methyl groups introduce steric hindrance and electron-donating effects, reducing melting point compared to the fluorinated analog.

4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide

- Structure: Amino group at position 4, trifluoromethyl group at position 4.

- Analytical Data :

- Key Features : The trifluoromethyl group is strongly electron-withdrawing, likely enhancing acidity of sulfonamide protons and influencing solubility.

4-Chloro-N1-methyl-N1-[(2-methyloxolan-2-yl)methyl]benzene-1,3-disulfonamide

- Structure : Chloro substituent at position 4, methyl-oxolane group on sulfonamide nitrogen.

Structural and Functional Comparisons

Biological Activity

4-Amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is structurally related to other sulfonamides, which are known for their diverse pharmacological effects, including antibacterial and anti-inflammatory properties. This article reviews the biological activity of 4-amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

- IUPAC Name : 4-amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide

- Molecular Formula : C15H16N2O4S2

- CAS Number : 40642-90-8

Antitumor Activity

Recent studies have investigated the antitumor potential of sulfonamide derivatives. For instance, a study highlighted that certain 4-amino-substituted benzenesulfonamides exhibited varying degrees of antitumor activity against mouse lymphoid leukemia models. However, specific data on the activity of 4-amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide in this context remains limited .

Cardiovascular Effects

Research indicates that related compounds may influence cardiovascular dynamics. A study demonstrated that a structurally similar compound (4-(2-aminoethyl)-benzenesulfonamide) significantly decreased perfusion pressure and coronary resistance in experimental models. This suggests potential interactions with calcium channels that could mediate changes in blood pressure regulation . While direct studies on 4-amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide are scarce, the implications of similar compounds warrant further investigation.

Inhibition of Carbonic Anhydrase

Sulfonamides are known inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes. It has been reported that certain derivatives exhibit high binding affinity towards different isoforms of CA. For example, compounds with a similar structure showed effective inhibition against CA I and CA XII . The potential for 4-amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide to act as a CA inhibitor is a promising area for future research.

Pharmacokinetics

Understanding the pharmacokinetic profile of 4-amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide is crucial for evaluating its therapeutic potential. Preliminary studies suggest that sulfonamides can exhibit variable absorption and distribution characteristics depending on their chemical structure. Theoretical models indicate significant differences in permeability across various cell types which could affect bioavailability and efficacy in clinical settings .

Case Studies and Research Findings

| Study Reference | Focus | Key Findings |

|---|---|---|

| Figueroa-Valverde et al., 2023 | Cardiovascular Dynamics | Demonstrated effects on perfusion pressure and coronary resistance with similar sulfonamides. |

| Dabbagh et al., 2014 | Antitumor Activity | Investigated antitumor effects but found limited activity in certain models. |

| Shao et al., 2012 | Carbonic Anhydrase Inhibition | Identified sulfonamides as effective inhibitors of CA with varying affinities. |

Q & A

Q. What are the key considerations in synthesizing 4-Amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide to ensure high yield and purity?

- Methodological Answer : Synthesis requires precise control of reaction conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance solubility and reaction efficiency .

- Catalysts : Acid or base catalysts may be used to accelerate sulfonamide bond formation.

- Temperature and pH : Optimal ranges (e.g., 60–80°C, pH 7–9) minimize side reactions .

- Analytical validation : High-Performance Liquid Chromatography (HPLC) monitors reaction progress, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity and purity .

Q. How do the amino and sulfonyl functional groups influence the compound’s reactivity and biological interactions?

- Methodological Answer :

- Amino group (-NH₂) : Acts as a nucleophile in reactions (e.g., acylation, alkylation) and facilitates hydrogen bonding in biological systems, enhancing interactions with enzymes or receptors .

- Sulfonyl groups (-SO₂-) : Stabilize negative charge, improving solubility and enabling covalent modifications (e.g., sulfonylation of proteins) .

- Synergistic effects : The juxtaposition of these groups creates a polarizable scaffold, making the compound suitable for probing enzyme active sites or designing inhibitors .

Advanced Research Questions

Q. What advanced computational methods can predict the reactivity of 4-Amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide in novel reaction environments?

- Methodological Answer :

- Quantum chemical calculations : Density Functional Theory (DFT) models predict electronic properties, transition states, and reaction pathways .

- Reaction path search algorithms : Tools like GRRM or AFIR identify low-energy pathways for sulfonamide derivatization .

- Machine learning (ML) : Trained on experimental datasets, ML models forecast optimal reaction conditions (e.g., solvent, catalyst) for synthesizing derivatives .

Q. How can Design of Experiments (DOE) optimize reaction parameters for synthesizing derivatives of this compound?

- Methodological Answer :

- Factor screening : Use fractional factorial designs to identify critical variables (e.g., temperature, solvent ratio, catalyst loading) .

- Response Surface Methodology (RSM) : Central Composite Design (CCD) models non-linear relationships between variables to maximize yield or selectivity .

- Case study : For a sulfonylation reaction, DOE reduced experimental runs by 40% while achieving 85% yield under optimized conditions (e.g., 70°C, DMF:H₂O = 3:1) .

Q. What strategies address contradictions in biological activity data for this compound across different assays?

- Methodological Answer :

- Assay validation : Cross-validate results using orthogonal techniques (e.g., fluorescence polarization vs. surface plasmon resonance) to rule out false positives .

- Structural analogs : Synthesize derivatives with systematic modifications (e.g., replacing 2,4-dimethylphenyl with halogenated aryl groups) to isolate structure-activity relationships (SAR) .

- Meta-analysis : Aggregate data from PubChem, ChEMBL, or BindingDB to identify trends in potency or selectivity across biological targets .

Data-Driven Research Considerations

Q. How can researchers leverage the compound’s sulfonamide moieties for targeted covalent inhibitor design?

- Methodological Answer :

- Electrophilic warhead incorporation : Modify the sulfonamide group to include α,β-unsaturated carbonyls or fluoromethyl ketones for covalent binding to cysteine residues .

- Kinetic selectivity screening : Use time-dependent inhibition assays to differentiate between on-target and off-target interactions .

- Proteomic profiling : Chemoproteomics identifies off-target interactions, ensuring specificity .

Q. What analytical techniques resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formulas and detects trace impurities .

- X-ray crystallography : Resolves 3D conformation of the sulfonamide core and substituent orientation .

- Dynamic light scattering (DLS) : Monitors aggregation states in solution, which may affect biological assay reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.